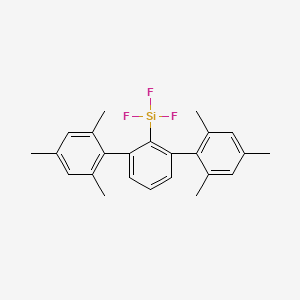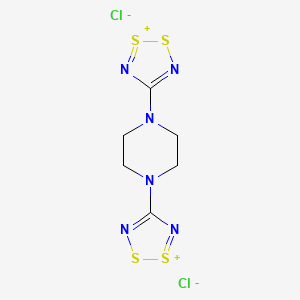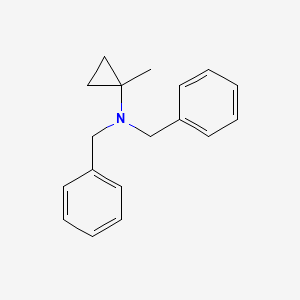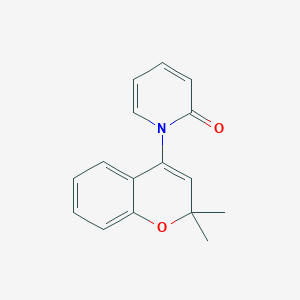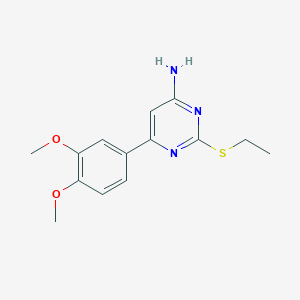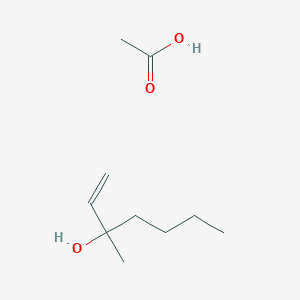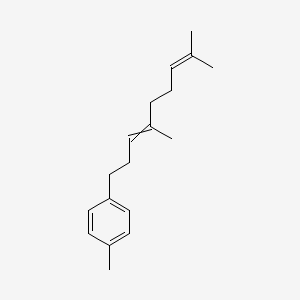
CID 78062021
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78062021” is a chemical entity with significant potential in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78062021” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to optimize the reaction conditions and achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of “this compound” is typically carried out in large-scale reactors with advanced monitoring and control systems. The process may involve:
Continuous Flow Reactors: These reactors allow for continuous production, which is more efficient and cost-effective for large-scale manufacturing.
Batch Reactors: For smaller quantities or specialized applications, batch reactors may be used to produce the compound in discrete batches.
Chemical Reactions Analysis
Types of Reactions: “CID 78062021” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated forms.
Scientific Research Applications
“CID 78062021” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “CID 78062021” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Compound A: Shares a similar structural framework but differs in functional groups.
Compound B: Has a comparable reactivity profile but varies in molecular size.
Compound C: Exhibits similar biological activity but with different potency and selectivity.
Uniqueness: “CID 78062021” stands out due to its unique combination of structural features and reactivity, which make it particularly suitable for specific applications that other compounds may not be able to achieve.
Properties
Molecular Formula |
C16H28Cl8Si5 |
|---|---|
Molecular Weight |
644.4 g/mol |
InChI |
InChI=1S/C16H28Cl8Si5/c17-13(18)25-5-1-9-29(10-2-6-26-14(19)20,11-3-7-27-15(21)22)12-4-8-28-16(23)24/h13-16H,1-12H2 |
InChI Key |
LRPQHVJNFKLCMK-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si]C(Cl)Cl)C[Si](CCC[Si]C(Cl)Cl)(CCC[Si]C(Cl)Cl)CCC[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


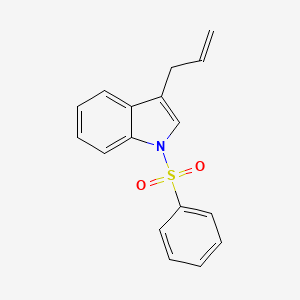
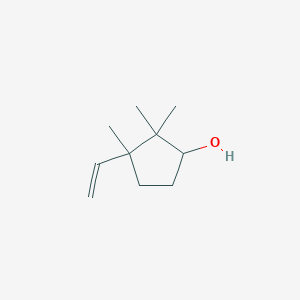
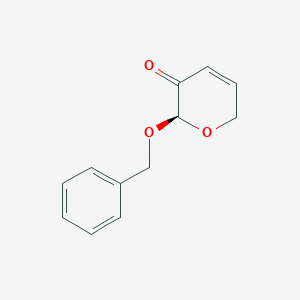
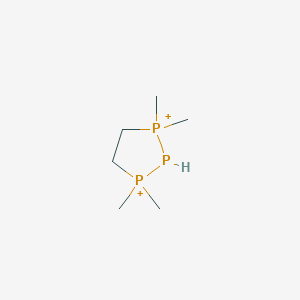
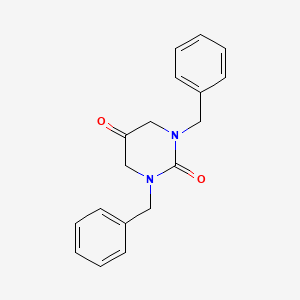
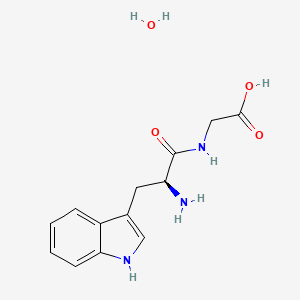
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
